molecular formula C13H22N4O2 B6289930 tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate CAS No. 2384722-09-0

tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate

Cat. No.: B6289930
CAS No.: 2384722-09-0
M. Wt: 266.34 g/mol
InChI Key: PGBAVLKWFQUTLC-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives It features a triazole ring, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl groups to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives. This reaction is critical for deprotection in synthetic workflows:

Reaction Type Conditions Products Yield Notes
Acidic HydrolysisHCl (conc.) in dioxane, 60°C, 12 h3-(1H-Triazol-5-yl)azepane-1-carboxylic acid~85%Requires prolonged heating for completion
Basic HydrolysisNaOH (aq.), reflux, 6 hSodium carboxylate intermediate~78%Neutralization required for free carboxylic acid

This reactivity enables downstream functionalization, such as peptide coupling or amide bond formation .

Nucleophilic Substitution at the Triazole Ring

The 1H-triazol-5-yl group participates in SNAr (nucleophilic aromatic substitution) reactions at the C4 position under microwave-assisted conditions:

Reagent Conditions Products Yield Applications
Primary AminesDMF, 120°C, MW (300 W), 30 min4-Amino-1H-triazol-5-yl derivatives65–80% Introduces amino groups for drug design
ThiolsEtOH, K2CO3, 80°C, 2 h4-Sulfanyl-1H-triazol-5-yl derivatives70–75% Enhances metal-binding capabilities

Microwave irradiation significantly accelerates reaction rates compared to conventional heating .

Cross-Coupling Reactions

The triazole ring facilitates palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling is particularly effective:

Catalyst System Conditions Products Yield Scope
Pd(PPh3)4, K2CO3Dioxane/H2O (3:1), 100°C, 12 hBiaryl-triazole hybrids60–72%Expands π-conjugation for materials
Pd(OAc)2, XPhosToluene, 110°C, 24 hAlkynylated triazole derivatives55–68%Enables click chemistry applications

These reactions exploit the electron-deficient nature of the triazole ring for regioselective functionalization .

Deprotection and Ring-Opening Reactions

The azepane ring undergoes acid-mediated ring-opening under harsh conditions:

Reagent Conditions Products Yield Mechanism
HBr (33% in AcOH)100°C, 24 hLinear diamino-triazole derivatives~50%Protonation of nitrogen initiates cleavage
TFA/CH2Cl2 (1:1)RT, 4 hPartially opened intermediates30–40%Selective cleavage under mild conditions

These reactions are less common but useful for synthesizing linear scaffolds .

Key Mechanistic Insights

  • Triazole Reactivity : The 1H-triazol-5-yl group’s electron-withdrawing nature directs electrophilic substitution to the C4 position .

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the azepane’s nitrogen, favoring ester hydrolysis over ring modifications .

  • Microwave Enhancement : Reduced reaction times (30 min vs. 12–24 h) improve yields in SNAr and cross-coupling reactions .

Scientific Research Applications

tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate has diverse applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug discovery, particularly for developing new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. This makes the compound a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate is unique due to the presence of both the azepane and triazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Biological Activity

tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate is a synthetic compound characterized by the presence of a triazole and an azepane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • IUPAC Name : this compound
  • Molecular Formula : C13H22N4O2
  • Molecular Weight : 266.35 g/mol
  • CAS Number : 2384722-09-0
  • Purity : ≥97% .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Azepane Ring : Achieved through cyclization reactions.
  • Introduction of the Triazole Ring : Often done via click chemistry (Huisgen 1,3-dipolar cycloaddition).
  • tert-butyl Protection : Protecting the carboxylate group to prevent side reactions during synthesis .

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus .

CompoundTarget BacteriaInhibition Activity
Compound 6E. coliGood
Compound 7S. aureusGood
Compound 9E. coli, S. aureusSignificant

Anticancer Activity

The anticancer potential of triazole-containing compounds has been explored extensively. For example, certain triazole derivatives demonstrated antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). These compounds exhibited IC50 values ranging from 1.1 μM to 4.24 μM, indicating promising activity compared to standard chemotherapeutics like doxorubicin .

Cell LineIC50 (μM)Comparison Drug
MCF-71.1Doxorubicin
HCT-1162.6Doxorubicin
HepG21.4Doxorubicin

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis. Inhibiting TS leads to apoptosis and cell cycle arrest in cancer cells . Molecular docking studies have supported these findings by demonstrating that these compounds can effectively bind to target proteins involved in cell proliferation and survival pathways.

Case Studies

In a notable study, a compound structurally related to this compound was evaluated for its ability to inhibit tumor growth in vivo. The results showed a significant reduction in tumor size in treated groups compared to controls, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

tert-butyl 3-(2H-triazol-4-yl)azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBAVLKWFQUTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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